

# AL-470: A Technical Guide to its Antiviral Activity Screening

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## Compound of Interest

Compound Name: AL-470

Cat. No.: B15562856

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This in-depth technical guide provides a comprehensive overview of the biological activity screening of **AL-470**, a potent dual inhibitor of Human Immunodeficiency Virus (HIV) and Enterovirus-A71 (EV-A71). This document details the quantitative antiviral efficacy, cytotoxicity, and the underlying mechanism of action of **AL-470**, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.

## Quantitative Biological Activity of AL-470

The antiviral activity of **AL-470** has been primarily evaluated against HIV-1, HIV-2, and various strains of EV-A71. The compound demonstrates potent efficacy in the sub-micromolar to low micromolar range. The following tables summarize the key quantitative data for **AL-470**'s biological activity.

Table 1: Antiviral Activity of **AL-470** against HIV

Virus Strain	Cell Line	EC <sub>50</sub> (μM)	CC <sub>50</sub> (μM)	Selectivity Index (SI)
HIV-1	MT-4	0.27 - 0.3	>100	>333 - >370
HIV-2	MT-4	0.63	>100	>158

\*The 50% cytotoxic concentration (CC<sub>50</sub>) for **AL-470** in MT-4 cells has not been explicitly reported. However, closely related analogues show no cytotoxicity at the highest tested concentrations (>100 µM). The Selectivity Index (SI = CC<sub>50</sub>/EC<sub>50</sub>) is therefore estimated based on this information.

Table 2: Antiviral Activity of **AL-470** against Enterovirus-A71 (EV-A71)

Virus Strain/Genogroup	Cell Line	EC <sub>50</sub> (nM)	CC <sub>50</sub> (µM)	Selectivity Index (SI)
BrCr (A)	RD	353 ± 31	>50 - >100	>141 - >283
11316 (B2)	RD	179 ± 11	>50 - >100	>279 - >558
TW/70902/08 (B5)	RD	81 ± 13	>50 - >100	>617 - >1234
H08300 461#812 (C2)	RD	57 ± 0.2	>50 - >100	>877 - >1754

\*The specific CC<sub>50</sub> for **AL-470** in Rhabdomyosarcoma (RD) cells is not detailed in the reviewed literature. Analogous compounds have been shown to have CC<sub>50</sub> values greater than 50 or 100 µM in RD cells. The Selectivity Index is estimated based on these values.

## Mechanism of Action: Dual Viral Entry Inhibition

**AL-470** functions as a viral entry inhibitor, targeting key surface proteins of both HIV and EV-A71, thereby preventing the initial stages of viral infection.[\[1\]](#)[\[2\]](#)

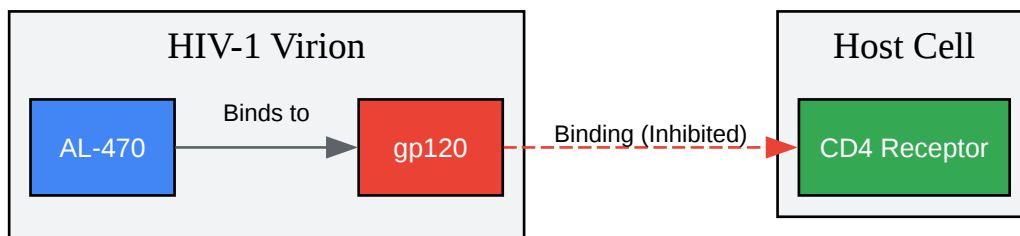
**HIV-1 Entry Inhibition:** **AL-470** interacts with the HIV envelope glycoprotein gp120.[\[1\]](#)[\[2\]](#) This interaction likely interferes with the conformational changes required for gp120 to bind to the host cell's CD4 receptor and/or co-receptors (CXCR4 or CCR5), thus blocking viral attachment and subsequent membrane fusion.

**EV-A71 Entry Inhibition:** In the case of the non-enveloped EV-A71, **AL-470** targets the viral capsid.[\[1\]](#) Specifically, it has been shown to interact with the fivefold axis of the capsid, engaging with residues Lys244 and Tyr245 of the VP1 protein. This binding prevents the virus

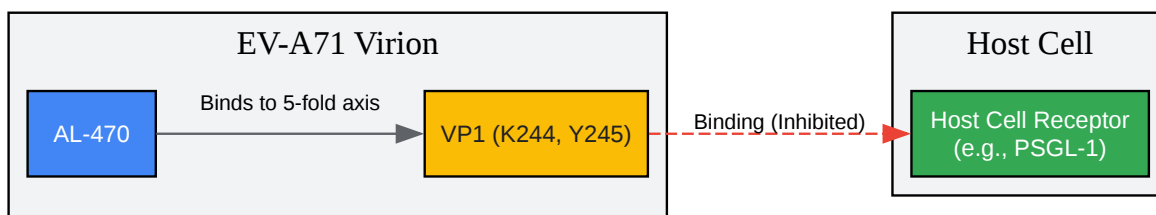
from attaching to its host cell receptors, such as P-selectin glycoprotein ligand-1 (PSGL-1) and heparan sulfate.

Below are diagrams illustrating the proposed mechanisms of action.

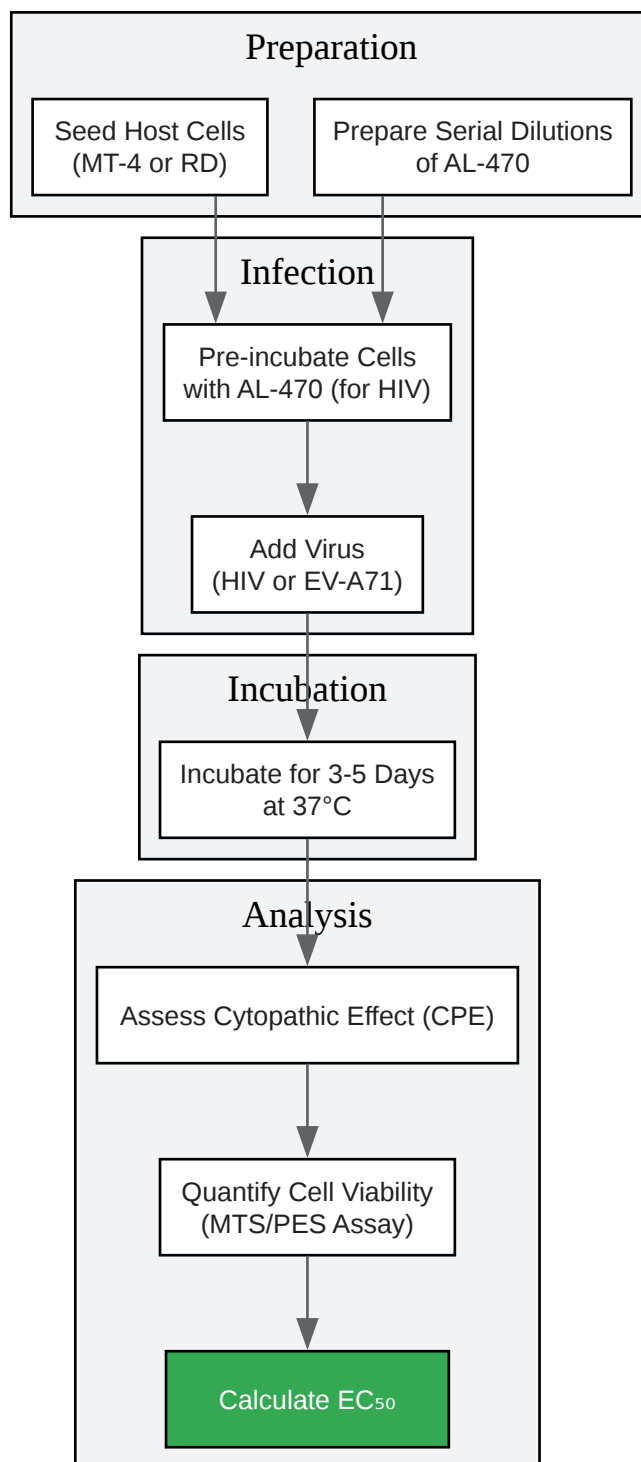
#### HIV Entry Inhibition by AL-470



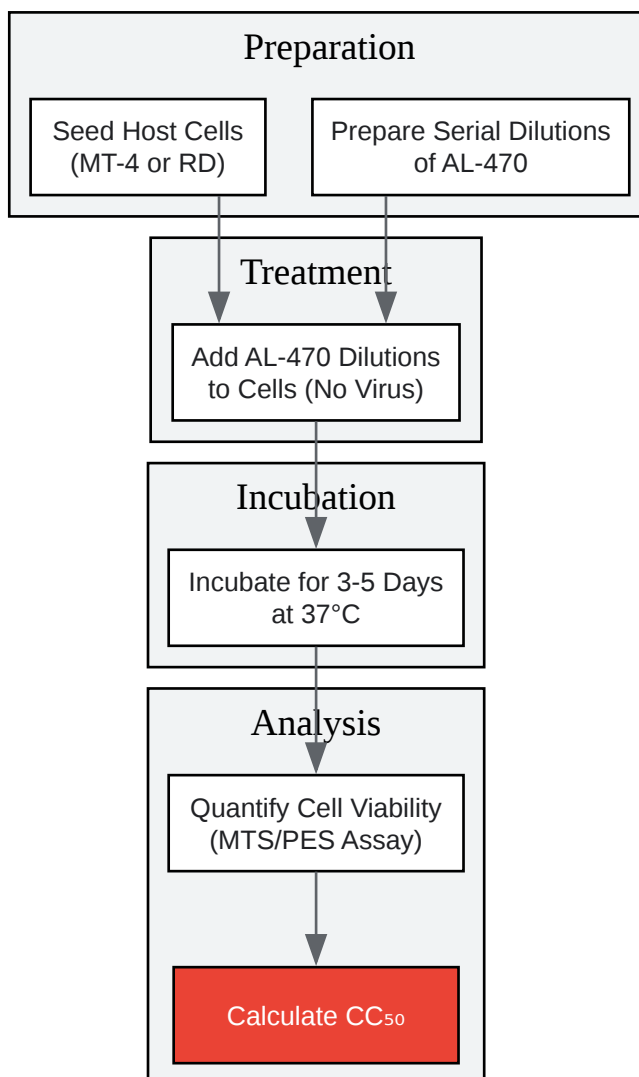
#### EV-A71 Entry Inhibition by AL-470



## General Workflow for Antiviral Activity Assay



## Workflow for Cytotoxicity Assay



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